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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759

An In-depth Technical Guide to 2-Methoxy-5-
methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 2-Methoxy-5-methylbenzonitrile. It includes detailed experimental protocols for
its synthesis and outlines its key reactive characteristics, making it a valuable resource for
professionals in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

2-Methoxy-5-methylbenzonitrile is a substituted aromatic compound featuring a nitrile, a
methoxy, and a methyl group. These functional groups dictate its physical properties and
chemical reactivity.

Table 1: Physical and Chemical Properties of 2-Methoxy-5-methylbenzonitrile
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Property Value Reference
CAS Number 53078-70-9 [1]
Molecular Formula CoHsNO [1][2]
Molecular Weight 147.18 g/mol [2]
Boiling Point 148-150 °C at 18 Torr [2]
Density 1.07 g/cm3 [2]
Not explicitly stated in
Appearance .
searched literature.
] ] Not available in the searched
Melting Point ]
literature.
Not explicitly stated in
searched literature. Likely
Solubility soluble in common organic [3]
solvents like DMSO, DMF, and
alcohols.

Spectral Data

The structural features of 2-Methoxy-5-methylbenzonitrile give rise to characteristic signals in
various spectroscopic analyses.

Table 2: Predicted and Observed Spectral Data for 2-Methoxy-5-methylbenzonitrile
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Spectroscopy Characteristic Peaks

- Aromatic Protons (Ar-H): Signals expected in
the aromatic region (approx. & 6.8-7.5 ppm). -
Methoxy Protons (-OCHs): A sharp singlet

1H NMR integrating to 3 hydrogens, typically around &
3.8-4.0 ppm. - Methyl Protons (-CHs): A singlet
integrating to 3 hydrogens, typically around &
2.2-2.5 ppm.

- Nitrile Carbon (-C=N): Signal expected around
0 115-120 ppm. - Aromatic Carbons (Ar-C):
Multiple signals in the range of & 110-160 ppm. -
Methoxy Carbon (-OCHs): Signal around & 55-
60 ppm. - Methyl Carbon (-CHs): Signal around
0 20-25 ppm.

13C NMR

- C=N Stretch: A sharp, medium-intensity band
around 2220-2240 cm~1. - C-O Stretch (Aryl
Ether): Strong band in the region of 1200-1300

infrared (IR) cm~1, - C-H Stretch (Aromatic): Bands typically
appear above 3000 cm~1. - C-H Stretch
(Aliphatic): Bands typically appear just below
3000 cm™1, - C=C Stretch (Aromatic):

Absorptions in the 1400-1600 cm~1 region.

- Molecular lon (M*): A peak at m/z = 147. - Key

Fragments: Fragmentation may involve the loss
Mass Spectrometry of a methyl radical (-CHs) from the methoxy

group (M-15), or other characteristic cleavages

of the aromatic system.

Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of 2-Methoxy-5-methylbenzonitrile is the
Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves
the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack
a methylating agent.
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Protocol: Williamson Ether Synthesis of 2-Methoxy-5-methylbenzonitrile
e Materials:
o 2-hydroxy-5-methylbenzonitrile (1 equivalent)
o Anhydrous potassium carbonate (K2COs, 1.5 equivalents)
o Methyl iodide (CHsl, 1.2 equivalents) or Dimethyl sulfate ((CH3)2S0Oa4)
o Anhydrous acetone or Dimethylformamide (DMF) as solvent
o Deionized water
o Ethyl acetate
o Brine solution
o Anhydrous sodium sulfate (NazSQOa4)
e Procedure:

o Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 2-hydroxy-5-methylbenzonitrile (1 eq) and anhydrous acetone or DMF.

o Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

o Alkylation: Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room
temperature.

o Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature
of 60-70°C may be used) and maintain for 4-6 hours.[3] Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the
potassium carbonate and wash the solid with a small amount of acetone. Concentrate the
filtrate under reduced pressure to remove the solvent.
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o Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash
the organic layer with deionized water (2x) and then with brine (1x).

o Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent using a rotary evaporator to yield the crude product.

o Purification: Purify the crude 2-Methoxy-5-methylbenzonitrile by column
chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Pathways

The chemical behavior of 2-Methoxy-5-methylbenzonitrile is governed by its three functional
groups: the nitrile, the methoxy group, and the methyl group attached to the aromatic ring.

¢ Nitrile Group (-C=N):

o Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to form a
carboxylic acid (2-methoxy-5-methylbenzoic acid) via an intermediate amide.

o Reduction: It can be reduced to a primary amine ((2-methoxy-5-
methylphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlHa4)
or through catalytic hydrogenation.

e Aromatic Ring:

o Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong electron-donating
group and an ortho-, para-director, while the nitrile group is a deactivating meta-director.
The methyl group is a weak activating ortho-, para-director. The outcome of EAS reactions
(e.g., nitration, halogenation) will depend on the interplay of these directing effects and the
reaction conditions.

o Methyl Group (-CHs):

o Oxidation: The benzylic protons of the methyl group can be oxidized under strong
conditions to form a carboxylic acid.

o Halogenation: Radical halogenation at the benzylic position is also possible under
appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1350759?utm_src=pdf-body
https://www.benchchem.com/product/b1350759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

The following diagrams illustrate the synthetic workflow and the chemical reactivity of 2-
Methoxy-5-methylbenzonitrile.
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Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis.
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Caption: Key Reactive Sites and Transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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